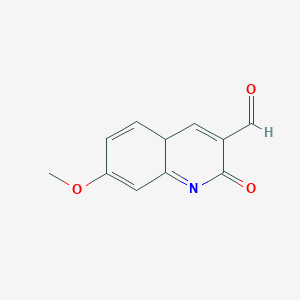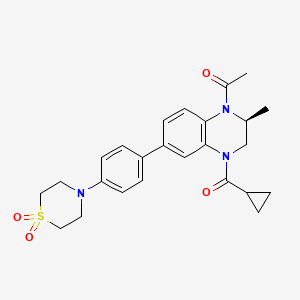
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde is a heterocyclic compound with a quinoline core structure. This compound is known for its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the methoxy, oxo, and carbaldehyde groups makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde typically involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is widely used to construct the quinoline ring system. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: 7-methoxy-2-oxo-4aH-quinoline-3-carboxylic acid.
Reduction: 7-methoxy-2-hydroxy-4aH-quinoline-3-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription . This interaction can lead to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine substituent.
7-methoxy-2-methylquinoline-3-carboxylic acid: Similar but with a carboxylic acid group instead of an aldehyde.
Uniqueness
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde is unique due to its specific functional groups that confer distinct reactivity and potential biological activities. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-7H,1H3 |
InChI 键 |
XJZPQJNDWKCCLS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC(=O)C(=CC2C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)



